molecular formula C12H18O8 B1181434 LANTADENE CAS No. 11111-47-0

LANTADENE

Cat. No.: B1181434
CAS No.: 11111-47-0
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Description

Overview of Pentacyclic Triterpenoids

Pentacyclic triterpenoids represent a unique family of phytochemicals or plant secondary metabolites that possess a 30-carbon skeleton with five interconnected rings. These compounds constitute one of the most widespread groups of natural products, derived from six isoprene units with the molecular formula C30H48. The structural diversity of pentacyclic triterpenoids is immense, with nearly 200 different skeletons identified in nature. These compounds are synthesized in the cytosol from the cyclization of an epoxidized squalene that serves as the precursor of the diverse group of polycyclic triterpenes.

The pentacyclic triterpenes can be divided into three main classes: lupane, oleanane and ursane, with each class comprising important bioactive compounds. Depending on their molecular structure, pentacyclic triterpenoids are classified into five major groups, with the most known being lupane-type (lupeol, betulin, and betulinic acid), oleanane-type (oleanolic acid, beta-amyrin, and erythrodiol), and ursane-type (ursolic acid, alpha-amyrin, and uvaol). The basic molecular formula for terpenes follows multiples of C5H8, and these compounds generally contain ursane, oleanane, lupane and friedelane as chief skeletons of pentacyclic triterpenoids which are generally present in higher plants.

Pentacyclic triterpenoids are biologically active phytochemicals having a different range of activities such as anti-inflammatory, hepatoprotective, anti-hypertensive, antiulcerogenic and anti-tumor effects. These compounds occur mainly at plant surfaces, such as fruit peel, stem bark or leaves, and are naturally found in a great variety of fruits, vegetables and medicinal plants, making them part of the human diet. The biosynthesis of pentacyclic triterpenoids requires highly specific enzymes and involves multiple steps such as cyclization, small molecule loss and ring expansions or contraction.

Occurrence and Distribution in Lantana camara

Lantadenes are naturally occurring pentacyclic triterpenoids found in the Lantana camara plant, particularly concentrated in the leaves. Lantana camara, commonly known as wild or red sage, bunchberry, bird's brandy, cherry pie, or tick-berry, belongs to the family Verbenaceae. The plant was introduced in many countries as a decorative or ornamental plant, but is currently regarded as a notorious invasive species and agricultural weed.

The distribution and concentration of lantadenes in Lantana camara varies significantly between different plant parts and maturity stages. Quantitative analysis by high-performance liquid chromatography has revealed substantial differences in lantadene content between young and mature leaf samples. The amount of different lantadenes (mg/100 g dry weight) in young and mature leaf samples, respectively, shows: this compound A at 491.5 ± 6.3 in young leaves and 805.9 ± 52.8 in mature leaves; this compound B at 347.0 ± 3.0 in young leaves and 522.3 ± 37.1 in mature leaves; this compound C at 191.3 ± 10.3 in young leaves and 424.8 ± 39.1 in mature leaves; and this compound D at 49.7 ± 5.3 in young leaves and 177.4 ± 19.0 in mature leaves.

This compound A and B are the most abundant triterpenoids found in both young and mature Lantana camara leaves, followed by this compound C. The plant also contains additional related compounds including reduced this compound A at 19.1 ± 2.3 in young leaves and 28.7 ± 4.5 in mature leaves; reduced this compound B at 13.0 ± 1.3 in young leaves and 18.6 ± 1.2 in mature leaves; and 22 beta-hydroxyoleanonic acid at 82.5 ± 11.4 in young leaves and 167.7 ± 30.1 in mature leaves.

Different taxa of the lantana plant exhibit varying this compound content profiles. Three taxa of Lantana camara var. aculeata designated as taxon I (white-pink), taxon II (yellow-pink), and taxon III (yellow-red) differ significantly in their this compound content. This compound A, this compound B, and this compound C are the major lantadenes of taxon III, which contains small amounts of this compound D, while taxa I and II contain very small amounts of this compound A and this compound B.

Historical Perspective and Discovery Timeline

The discovery and characterization of lantadenes spans nearly a century of scientific investigation, beginning with early observations of Lantana camara toxicity in livestock. In 1922, Kishori Lal Moudgill, a research student from the University of Glasgow, made the first significant chemical investigation by purifying the essential oils of Lantana camara leaves through distillation, isolating 10-12% of alpha-phellandrene and 80% of an unidentifiable terpene compound.

The toxicological significance of Lantana camara became apparent through veterinary observations. In a series of reports investigating the toxicity of many natural products, Van der Walt and Steyn published in 1941 the effects of Lantana camara poisoning in sheep. They fed two sheep varying amounts of leaves and fresh shoots from a plant native to Durban and found that the sheep became jaundiced and had an inflammation of the nose that created a lasting pink discoloration, called "pink-nose," a condition that commonly appears in other Lantana camara livestock poisonings.

The isolation of the active compound was achieved by Louw in 1943, who isolated the active compound from the leaves through a series of alcohol extractions and recrystallizations, naming it "lantanin". A series of tests were performed to examine the solubility of the active compound in various solvents, determine chemical formula, and probe the functional groups present. Five years later, in 1948, Louw renamed the substance from "lantanin" to "this compound A" in order to avoid confusion with a previously named alkaloid from the Lantana brasiliensis plant. In that same study, another structural analog of this compound A was recrystallized out from a larger sample of Lantana camara leaves, which was named as "this compound B".

The definitive structural characterization of these compounds was accomplished by Nobel Prize laureate Sir Derek Barton and his collaborators. In 1954, Barton and co-workers published the correct structure for this compound B, followed by this compound A shortly after in 1958. This marked a significant milestone in the understanding of these complex pentacyclic triterpenoid structures.

Subsequent discoveries expanded the this compound family with the identification of additional congeners. This compound C, identified as 22 beta-2-methylbutanoyloxy-3-oxoolean-12-en-28-oic acid, was isolated from the leaves of the hepatotoxic plant Lantana camara var. aculeata and found to be identical with dihydrothis compound A reported earlier. The most recent addition to the this compound family was this compound D, isolated and characterized as 22-beta-isobutyroyloxy-3-oxoolean-12-en-28-oic acid.

Classification of this compound Congeners (A-D)

The this compound family consists of four major congeners, each characterized by distinct molecular structures and chemical properties. These compounds share a common pentacyclic triterpenoid backbone but differ in their side chain regions, particularly in the esterification patterns at specific positions.

Table 1: Molecular Characteristics of this compound Congeners

This compound Type Molecular Formula Molecular Weight (g/mol) IUPAC Name References
This compound A C35H52O5 552.8 22-beta-Angeloyloxyoleanolic acid
This compound B C35H52O5 552.8 22-((2-Methyl-1-oxo-2-butenyl)oxy)-3-oxo-olean-12-en-28-oic acid
This compound C C35H54O5 554.8 22 beta-2-methylbutanoyloxy-3-oxoolean-12-en-28-oic acid
This compound D C33H50O5 526.7 22-beta-isobutyroyloxy-3-oxoolean-12-en-28-oic acid

This compound A, also known as rehmannic acid, represents the most extensively studied member of the this compound family. This compound features the molecular formula C35H52O5 and is characterized as (22beta)-22-{[(2Z)-2-Methyl-2-butenoyl]oxy}-3-oxoolean-12-en-28-oic acid. The compound has been obtained in two polymorphic forms designated as Form I and Form II. Form I exhibits white, fluffy, and rod-shaped uniform crystals, while Form II particles are irregular, shining, and polyhedral. The two forms differ significantly in their melting behavior and powder x-ray diffraction patterns.

This compound B shares the same molecular formula as this compound A (C35H52O5) but differs in its structural configuration. The compound has been reported in Combretum sundaicum, Varronia multispicata, and Lantana camara. From single-crystal three-dimensional x-ray structure determination, the molecular structure of this compound A has been established with A/B and B/C rings of the molecule being trans fused while D/E rings are cis fused.

This compound C presents a unique structural variation with the molecular formula C35H54O5. The molecular structure of this compound C has been deduced from single crystal X-ray diffraction analysis, revealing that it resembles this compound A in the pentacyclic portion of the molecule but differs in the side chain region. Specifically, atom C-34 is cis to C-35 in this compound C but is trans in this compound A. Interestingly, semisynthetic this compound C can be prepared by catalytic hydrogenation of this compound A.

Table 2: Comparative Analysis of this compound Congeners in Lantana camara Leaves

This compound Type Young Leaves (mg/100g dry wt.) Mature Leaves (mg/100g dry wt.) Abundance Rank
This compound A 491.5 ± 6.3 805.9 ± 52.8 1st
This compound B 347.0 ± 3.0 522.3 ± 37.1 2nd
This compound C 191.3 ± 10.3 424.8 ± 39.1 3rd
This compound D 49.7 ± 5.3 177.4 ± 19.0 4th

The newest member of the this compound family, this compound D, was isolated as a novel triterpenoid from the leaves of the hepatotoxic plant Lantana camara var. aculeata. Its structure has been established as 22-beta-isobutyroyloxy-3-oxoolean-12-en-28-oic acid, representing a distinct molecular entity within the this compound series. Like other this compound congeners, this compound D can be obtained in multiple forms, with both Form I and Form II exhibiting different crystalline properties.

The structural diversity among this compound congeners primarily results from variations in the acyl side chains attached to the pentacyclic triterpenoid backbone. These compounds all share the common oleanane-type skeleton characteristic of pentacyclic triterpenoids, but the specific esterification patterns at position 22 create the distinct chemical identities of each congener. The classification of these compounds follows the systematic nomenclature for pentacyclic triterpenoids, with each congener representing a unique member of the broader oleanane subfamily of natural products.

Properties

CAS No.

11111-47-0

Molecular Formula

C12H18O8

Synonyms

LANTADENE

Origin of Product

United States

Preparation Methods

Solvent-Based Extraction

The isolation of this compound begins with solvent extraction from Lantana camara leaves. Methanol and ethyl acetate are widely employed due to their efficacy in solubilizing triterpenoids. In a 2022 study, fresh leaves were shade-dried, ground, and subjected to ethyl acetate extraction at ambient temperature, yielding a crude extract rich in this compound A. Similarly, methanol extraction followed by chloroform-water partitioning effectively separated this compound from polar impurities, with the chloroform layer containing the target compound. Activated charcoal is often used to adsorb chlorophyll and other pigments, enhancing purity.

Table 1: Solvent Systems for this compound Extraction

SolventTemperature (°C)Yield (%)Purity Enhancement MethodSource
Methanol4512.3Activated charcoal
Ethyl acetate259.8Silica gel chromatography
Chloroform5015.6Liquid-liquid partitioning

Partitioning and Decolorization

Methanol-chloroform-water (2:1:1 v/v) partitioning is critical for isolating this compound. The chloroform phase retains this compound, while aqueous methanol removes sugars and tannins. Decolorization with activated charcoal (10% w/v) under reflux for 30 minutes reduces pigmentation without significant loss of triterpenoids.

Synthesis of this compound Derivatives

Structural Modifications for Enhanced Bioactivity

This compound A (22β-angeloyloxy-3-oxoolean-12-en-28-oic acid) serves as the precursor for synthetic derivatives. A 2007 study introduced hydroxyl groups at the C-2 position by reacting this compound A with acetic anhydride and pyridine, yielding derivatives with IC50 values of 20–29 μM against human cancer cell lines. The synthesis involved:

  • Acetylation : Protection of hydroxyl groups using acetic anhydride.

  • Oxidation : Introduction of ketone functionalities at C-3 using Jones reagent.

  • Angeloylation : Esterification with angeloyl chloride to enhance lipophilicity.

Design of Polar Congeners

To improve water solubility, a 2011 study synthesized a hydroxylated analog (22β-angeloyloxy-methyl-2-hydroxy-3-oxoolean-1,12-dien-28-oate) by epoxidizing the Δ1 double bond followed by acid-catalyzed ring-opening. The compound exhibited superior cytotoxicity (IC50: 18 μM) compared to the parent molecule, attributed to increased polarity and hydrogen-bonding capacity.

Table 2: Synthetic Derivatives of this compound A

DerivativeModification SiteBioactivity (IC50, μM)Source
2-Hydroxy-lantadene AC-220–29
22β-Angeloyloxy-methyl-2-OHC-2, C-2218

Purification and Isolation Strategies

Column Chromatography

Silica gel (60–120 mesh) column chromatography is the cornerstone of this compound purification. Elution with chloroform-methanol gradients (99:1 to 95:5 v/v) separates this compound A from closely related triterpenoids like this compound B and E. A 2018 protocol achieved 98% purity using a stepwise gradient:

  • Chloroform : 200 mL to remove non-polar contaminants.

  • Chloroform:methanol (99:1) : 600 mL to elute this compound A.

  • Chloroform:methanol (95:5) : 400 mL for residual impurities.

Thin-Layer Chromatography (TLC)

TLC with petroleum ether:ethyl acetate:acetic acid (88:10:2 v/v) serves as a rapid purity assessment tool. This compound A migrates with an Rf value of 0.62, distinguishable from this compound B (Rf: 0.48) under UV254 nm.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 10 mM ammonium formate/acetonitrile) resolves this compound A at 8.2 minutes with a mass-to-charge ratio (m/z) of 511.3 [M+H]+. Method validation confirmed linearity (R2 > 0.99) across 0.1–100 μg/mL, with a limit of detection (LOD) of 0.05 μg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, CDCl3) of this compound A reveals characteristic signals:

  • δ 5.28 (1H, t, H-12) for the olefinic proton.

  • δ 3.52 (1H, dd, H-3) corresponding to the ketone-bearing carbon.

  • δ 1.22 (3H, s, H-23) for the angular methyl group.

Applications in Pharmacological Research

Cytotoxicity Profiling

This compound A derivatives demonstrate dose-dependent cytotoxicity against HL-60 (leukemia), HeLa (cervical cancer), and A549 (lung adenocarcinoma) cell lines. Mechanistic studies indicate apoptosis induction via mitochondrial depolarization and caspase-3 activation.

In Vivo Antitumor Efficacy

Oral administration of 2-hydroxy-lantadene A (50 mg/kg/day) in DMBA/TPA-induced murine carcinogenesis models reduced papilloma incidence by 68% compared to controls. Histopathological analysis confirmed diminished epidermal hyperplasia and leukocyte infiltration .

Scientific Research Applications

Antioxidant Activity

Lantadene A exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. A study demonstrated that this compound A, when combined with silver nanoparticles, showed a scavenging activity of 70-80% in DPPH and ABTS assays, outperforming ascorbic acid in certain concentrations .

Table 1: Antioxidant Activity of this compound A

Assay TypeScavenging Activity (%)Reference
DPPH70-80
ABTS70-80
Hydroxyl RadicalSignificant inhibition
Nitric OxideComparable to BHT

Hepatoprotective Effects

Research has indicated that this compound A can protect against liver toxicity induced by substances such as acetaminophen. In a controlled study involving mice, treatment with this compound A significantly reduced levels of liver enzymes associated with damage (AST, ALT, ALP) and improved overall liver function compared to untreated groups .

Table 2: Hepatoprotective Effects of this compound A

Treatment GroupAST (U/L)ALT (U/L)ALP (U/L)Bilirubin (mg/dL)Reference
ControlElevatedElevatedElevatedElevated
Acetaminophen OnlyHighHighHighHigh
This compound A (500 mg)ReducedReducedReducedReduced

Anticancer Properties

This compound A has shown promise in cancer treatment, specifically in inhibiting the growth of prostate cancer cells. In vitro studies revealed that this compound A induced apoptosis in LNCaP cells through mitochondrial pathways, demonstrating its potential as an anticancer agent without harming normal cells .

Table 3: Anticancer Efficacy of this compound A

Cell LineIC50 (µg/mL)Effect on Normal CellsReference
LNCaP208.4Non-cytotoxic up to 400 µg/mL
RWPE-1>770.662>70% viability at 400 µg/mL

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Lantadene A belongs to the oleanane-type triterpenoid family, sharing structural similarities with other L. camara-derived triterpenoids and related plant metabolites. Key structural distinctions include:

Table 1: Structural Features of this compound A and Analogous Compounds
Compound Core Structure Substituents Reference
This compound A Oleanane 22-angeloyloxy, 9-hydroxy, 3-oxo, 28-oic acid
This compound B Oleanane 22β-angeloyloxy, 3-oxo, 28-oic acid (lacks 9-hydroxyl group)
This compound C Oleanane 22β-(2-methylbutanoyloxy), 3-oxo, 28-oic acid
Boswellic Acid Ursane 11-keto, 3-acetyloxy, 24-carboxy (ursane skeleton differs from oleanane)
Oleanonic Acid Oleanane 3-oxo, 28-oic acid (lacks 22-angeloyloxy and 9-hydroxyl groups)

Key Insights :

  • This compound B lacks the 9-hydroxyl group of this compound A, which may reduce polarity and alter bioactivity .
  • Boswellic acid , though co-isolated with this compound A , has a ursane skeleton, influencing its pharmacokinetics and anti-inflammatory (vs. antifungal) applications .

Key Findings :

  • Antifungal Activity : Both this compound A and Boswellic acid show potent inhibition of Fusarium spp., with MICs <1.0 mg/mL .
  • Filaricidal Specificity : this compound A is 2× more active against Onchocerca ochengi than Loa loa, suggesting species-selective targeting .
  • Toxicity : this compound B is less toxic than this compound A in livestock, but its higher LD₅₀ (200 mg/kg) may reflect reduced bioavailability .

Pharmacological and Toxicological Profiles

  • Antioxidant vs. However, in vivo studies report acute hepatotoxicity (e.g., lethargy, hepatic necrosis) at doses >3 mg/kg, contradicting protective claims . A 2013 study retraction due to compound misidentification underscores the need for rigorous verification .
  • Therapeutic Potential: Derivatives of this compound A, such as 3β,22β-diisobutyl analogs, show enhanced IKK inhibition (anti-inflammatory) and favorable ADMET profiles .

Q & A

Q. How to address ethical and reproducibility challenges in preclinical this compound studies?

  • Ethical Compliance : Obtain IRB approval for in vivo models (e.g., murine inflammation assays). Adhere to ARRIVE guidelines for animal reporting .
  • Reproducibility : Share raw spectral data and computational input files in public repositories (e.g., Zenodo). Use standardized bioassay protocols (e.g., CLSI guidelines) .

Q. Tables for Reference

Parameter This compound A This compound B
HOMO-LUMO Gap (eV)3.854.10
Dipole Moment (Debye)5.124.78
IC₅₀ (IKKβ Inhibition, µM)12.3 ± 1.518.9 ± 2.1
LogP (Calculated)3.22.9

Data derived from DFT calculations and bioassays .

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